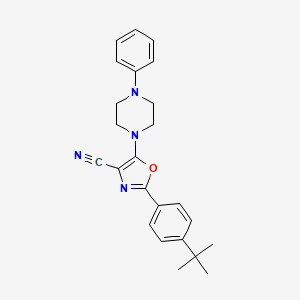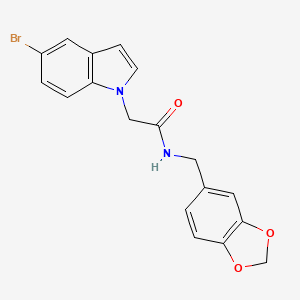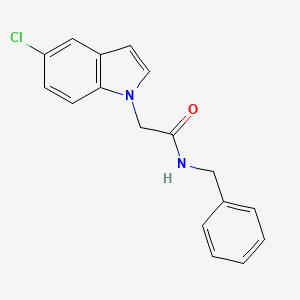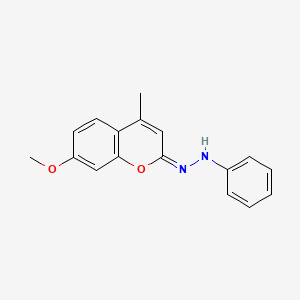
2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a phenylpiperazinyl group, and an oxazole ring with a carbonitrile substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is then functionalized with the tert-butylphenyl and phenylpiperazinyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. The reaction conditions often require precise temperature control and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production also focuses on minimizing waste and environmental impact through the use of green chemistry principles.
化学反応の分析
Types of Reactions
2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
科学的研究の応用
2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine: The compound is explored for its potential therapeutic applications, such as its activity against certain diseases or conditions.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
作用機序
The mechanism of action of 2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-(4-Tert-butylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- 2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- 2-(4-Tert-butylphenyl)-5-(4-isopropylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile stands out due to its specific structural features, such as the phenylpiperazinyl group, which may confer unique chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C24H26N4O |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H26N4O/c1-24(2,3)19-11-9-18(10-12-19)22-26-21(17-25)23(29-22)28-15-13-27(14-16-28)20-7-5-4-6-8-20/h4-12H,13-16H2,1-3H3 |
InChIキー |
NZXAKVMEFIXKLO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]propanamide](/img/structure/B11147430.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11147437.png)
![2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11147456.png)

![(5Z)-1-acetyl-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11147476.png)
![5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B11147482.png)
![2-{(3Z)-3-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11147483.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147484.png)
![(2E)-2-(4-ethoxy-3-methoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11147488.png)
![(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11147492.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11147495.png)


![2-Methoxyethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11147505.png)
